2-phenylpyrimido[1,2-a]benzimidazol-4-ol
Overview
Description
2-Phenylpyrimido[1,2-a]benzimidazol-4-ol is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is known for its unique structural features, which include a fused pyrimidine and benzimidazole ring system with a phenyl group at the 2-position and a hydroxyl group at the 4-position. The molecular formula of this compound is C16H11N3O, and it has a molecular weight of 261.286 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the reaction of 2-aminobenzimidazole with benzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimido[1,2-a]benzimidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can undergo reduction reactions to form corresponding amine derivatives.
Substitution: The phenyl group at the 2-position can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-phenylpyrimido[1,2-a]benzimidazol-4-one.
Reduction: Formation of 2-phenylpyrimido[1,2-a]benzimidazol-4-amine.
Substitution: Formation of halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2-phenylpyrimido[1,2-a]benzimidazol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-phenylpyrimido[1,2-a]benzimidazol-4-ol is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimido[1,2-a]benzimidazol-4-one: Similar structure but with a ketone group at the 4-position.
2-Phenylpyrimido[1,2-a]benzimidazol-4-amine: Similar structure but with an amine group at the 4-position.
2-Phenylpyrimido[1,2-a]benzimidazol-4-methoxy: Similar structure but with a methoxy group at the 4-position.
Uniqueness
2-phenylpyrimido[1,2-a]benzimidazol-4-ol is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group allows for additional hydrogen bonding interactions, which can enhance the compound’s binding affinity to biological targets and influence its solubility and stability .
Properties
IUPAC Name |
2-phenyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-10H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBERZJLEIXBTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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